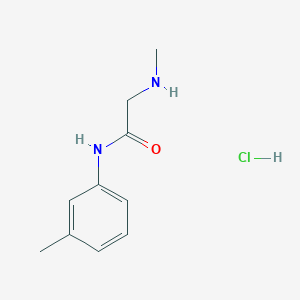
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
“1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1221726-31-3 . The compound is a solid and its country of origin is CN .
Physical And Chemical Properties Analysis
The compound is a solid and is stored at room temperature . Its molecular weight is 169.56 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Facile Synthesis of Flexible Ligands : 1,3-bis(pyrazol-1-yl)propanes, bis[2-(pyrazol-1-yl)ethyl] ethers, and bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine are synthesized via a reaction involving pyrazoles in a superbasic medium. This includes the unexpected formation of 1,4-bis[2-(pyrazol-1-yl)ethyl]piperazine (Potapov et al., 2007).
Influence on Self-Organization of Cu2+ Complexes : The chain length and metal to ligand ratio in pyrazole azamacrocycles impact the organization of Cu2+ complexes, with the hydrocarbon chains playing a crucial role (Lopera et al., 2020).
Chemical Reactions
Oxidation of Amines and Sulfides : 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole reacts with tertiary amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
Synthesis of 3,5-Dimethyl-4-Aminomethylpyrazole Ligands : These ligands, containing aminoalkyl groups, are synthesized for new water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).
Biological Activity
Antibacterial Activity : New pyrazole derivatives exhibit significant antibacterial activity, highlighting the potential of these compounds in medical applications (Al-Smaisim, 2012).
Local Anesthetic, Analgesic and Antiaggregating Activities : Certain pyrazole derivatives demonstrate notable local anesthetic, analgesic, and platelet antiaggregating activities (Bruno et al., 1994).
Safety And Hazards
Direcciones Futuras
While specific future directions for “1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” are not available, research into similar compounds like Difluoromethylornithine (DFMO, eflornithine) is ongoing. DFMO is being studied for its potential as an antiviral agent, with a focus on improving its pharmacokinetic profile .
Propiedades
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-3-5(9)4(2)11(10-3)6(7)8;/h6H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGOZFWALKIMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)
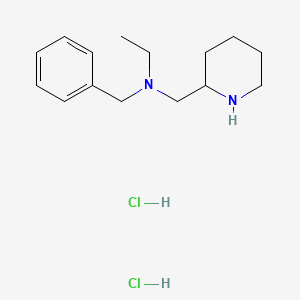
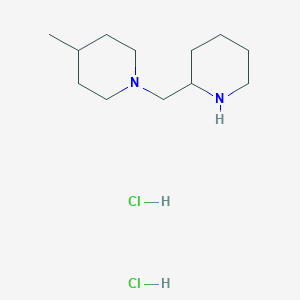

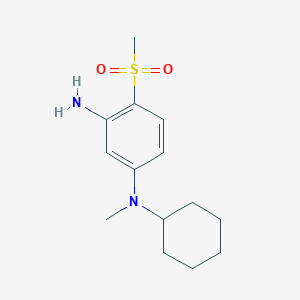
![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)
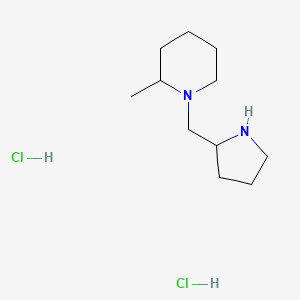
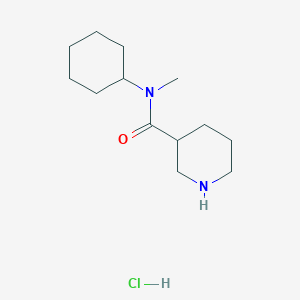
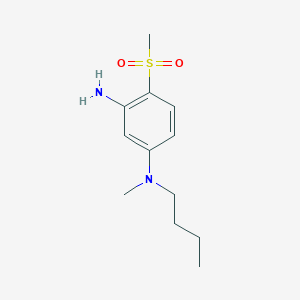
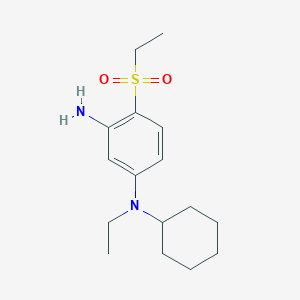

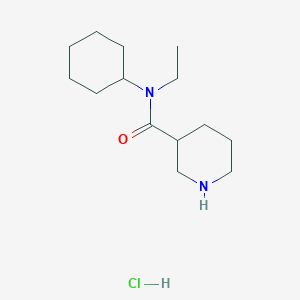
![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)
